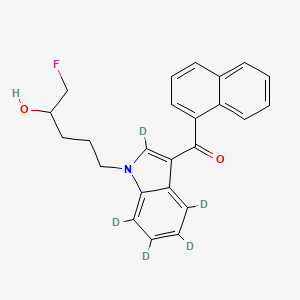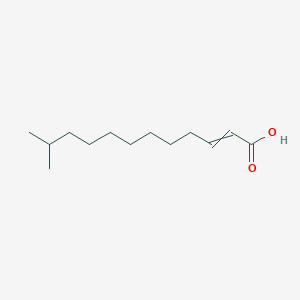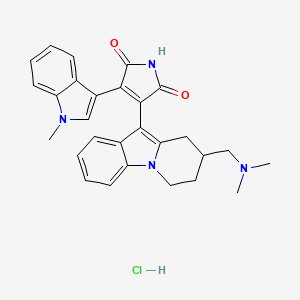
Bisindolylmaleimide XI hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisindolylmaleimide XI hydrochloride is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to the naturally occurring molecule staurosporine but exhibits greater selectivity for PKC over other protein kinases . This compound is widely used in scientific research to study PKC-mediated pathways and has applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide XI hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . This reaction yields bisindolylmaleimide, which can then be converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often prepared in bulk and stored at low temperatures (-20°C) to maintain stability .
化学反应分析
Types of Reactions
Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the indole rings or the maleimide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
科学研究应用
Bisindolylmaleimide XI hydrochloride has a wide range of scientific research applications:
作用机制
Bisindolylmaleimide XI hydrochloride exerts its effects by inhibiting the catalytic subunit of PKC. The inhibition is competitive with ATP, meaning that the compound binds to the ATP-binding site on PKC, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition disrupts PKC-mediated signaling pathways, leading to various cellular effects, including the modulation of apoptosis and immune responses .
相似化合物的比较
Similar Compounds
Ruboxistaurin: A synthetic PKC inhibitor with high selectivity for PKC-β, used in clinical trials for diabetic retinopathy.
Enzastaurin: Another synthetic PKC inhibitor with selectivity for PKC-β, investigated for its potential in treating various cancers.
Uniqueness
This compound is unique due to its high selectivity for PKC over other protein kinases, making it a valuable tool for studying PKC-specific pathways . Its structural similarity to staurosporine, combined with its improved selectivity, allows for more targeted research and potential therapeutic applications .
属性
分子式 |
C28H29ClN4O2 |
|---|---|
分子量 |
489.0 g/mol |
IUPAC 名称 |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChI 键 |
HSPRASOZRZDELU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


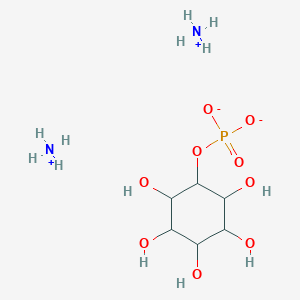
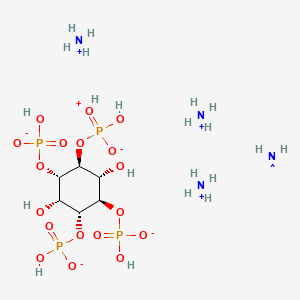
![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)
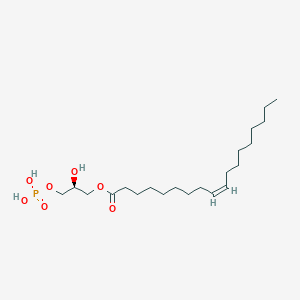
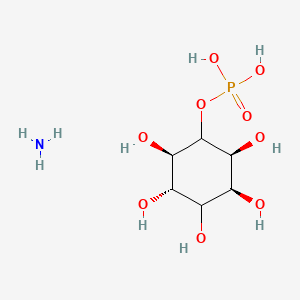
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
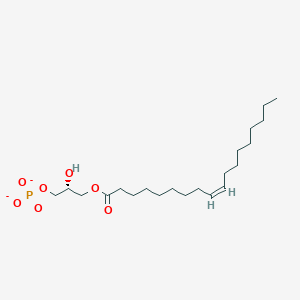
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)

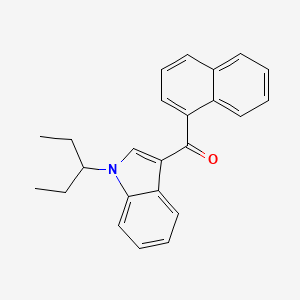
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

